2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
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Overview
Description
The compound “2-[(2,5-Dimethylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one” is a complex organic molecule that contains several functional groups and rings. It has a pyrido[1,2-a][1,3,5]triazin-4-one core, which is a type of heterocyclic compound . Heterocyclic compounds are widely studied in organic chemistry due to their prevalence in natural products and pharmaceuticals.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrido[1,2-a][1,3,5]triazin-4-one core, with a 2,5-dimethylphenyl group and a methylsulfanyl group attached . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present. For example, the methylsulfanyl group could potentially undergo oxidation reactions .Scientific Research Applications
Biological Applications and Molecular Interaction Studies
Synthesis and Characterization for Biological Applications : Novel zinc-triazine complexes with pyridyl triazine cores have been synthesized and characterized for their biological applications. These complexes are water-soluble, suggesting their potential for biological utility, particularly in binding studies with bovine serum albumin (BSA), indicating significant serum distribution capabilities via albumins (Abeydeera et al., 2018).
Chemical Synthesis and Structural Analysis
Structural Analysis and Synthesis : Research into 2-ethylsulfanylpyrazolo[1,5-a][1,3,5]triazines has provided insight into the molecular dimensions and aromatic delocalization within the pyrazole rings. Such studies underscore the chemical versatility and potential for further chemical modifications of this compound and related structures (Insuasty et al., 2008).
Material Science and Encapsulation Studies
Drug Delivery through Encapsulation : The encapsulation of pyrenyl derivatives in a water-soluble metalla-cage demonstrates the potential of using triazine-based structures for drug delivery applications. This encapsulation method not only ensures the water solubility of hydrophobic compounds but also significantly enhances cytotoxicity against certain cancer cells, highlighting the compound's relevance in medicinal chemistry (Mattsson et al., 2010).
Antimicrobial and Antioxidant Activities
Antimicrobial and Antioxidant Screening : New pyridine and fused pyridine derivatives have been synthesized and subjected to in silico molecular docking screenings, revealing moderate to good binding energies. These compounds have also exhibited antimicrobial and antioxidant activities, suggesting their potential in pharmaceutical applications (Flefel et al., 2018).
Supramolecular Chemistry
Study of Supramolecular Interactions : The proficiency of the electron-deficient 1,3,5-triazine ring to generate anion-π and lone pair-π interactions has been demonstrated, further establishing the compound's utility in designing supramolecular assemblies. Such interactions are critical for the development of new materials and sensors (Costa et al., 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11-6-7-12(2)13(9-11)10-21-15-17-14-5-3-4-8-19(14)16(20)18-15/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCBMPDNQXPEBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC(=O)N3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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